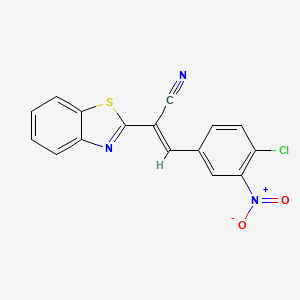![molecular formula C22H17BrN2O2 B3893136 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3893136.png)
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZ-423 and has been studied extensively for its therapeutic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of mitochondrial function. This compound targets the mitochondrial protein VDAC1, which plays a crucial role in regulating mitochondrial function. By inhibiting VDAC1, this compound disrupts the energy production process of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-oxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its specificity towards cancer cells. This compound selectively targets cancer cells, leaving healthy cells unaffected. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its impact on various biochemical and physiological processes.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its specificity towards cancer cells and anti-inflammatory, anti-tumor, and anti-oxidant properties make it a valuable tool for studying various diseases and developing new therapies. Further research is needed to fully understand the compound's mechanism of action and its impact on different biochemical and physiological processes.
Scientific Research Applications
The potential applications of 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research are vast. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to be effective in the treatment of autoimmune diseases and neurological disorders.
properties
IUPAC Name |
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-2-14-7-12-20-19(13-14)25-22(27-20)15-8-10-16(11-9-15)24-21(26)17-5-3-4-6-18(17)23/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDQKXPMBOFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893055.png)
![5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893068.png)
![diethyl {[(2-bromobenzoyl)(ethyl)amino]methyl}phosphonate](/img/structure/B3893070.png)
![N,N-dimethyl-4-[3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B3893072.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B3893086.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3893095.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893100.png)
![N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893102.png)
![5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B3893103.png)
![3-(2-furyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3893114.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3893115.png)
![N-{4-[(2-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3893125.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3893128.png)
